7-methoxy-3-[(E)-1-(2-thienyl)methylidene]-2,3-dihydro-4H-chromen-4-one
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Overview
Description
7-methoxy-3-[(E)-1-(2-thienyl)methylidene]-2,3-dihydro-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a thienyl group, and a chromenone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-[(E)-1-(2-thienyl)methylidene]-2,3-dihydro-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 7-methoxy-4-chromenone with 2-thiophenecarboxaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-[(E)-1-(2-thienyl)methylidene]-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent, making it a candidate for further biological studies.
Medicine: Preliminary research suggests that it may have anti-inflammatory and anticancer properties, although more studies are needed to confirm these effects.
Industry: Its unique structure makes it useful in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-methoxy-3-[(E)-1-(2-thienyl)methylidene]-2,3-dihydro-4H-chromen-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or cancer pathways.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-6-(1,2,3-trihydroxy-3-methylbutyl)-2H-chromen-2-one
- 7-hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 7-methoxy-3-[(E)-1-(2-thienyl)methylidene]-2,3-dihydro-4H-chromen-4-one stands out due to its unique combination of a methoxy group, a thienyl group, and a chromenone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H12O3S |
---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
(3E)-7-methoxy-3-(thiophen-2-ylmethylidene)chromen-4-one |
InChI |
InChI=1S/C15H12O3S/c1-17-11-4-5-13-14(8-11)18-9-10(15(13)16)7-12-3-2-6-19-12/h2-8H,9H2,1H3/b10-7+ |
InChI Key |
NNTKGBHUVQVJOU-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/CO2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)CO2 |
Origin of Product |
United States |
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